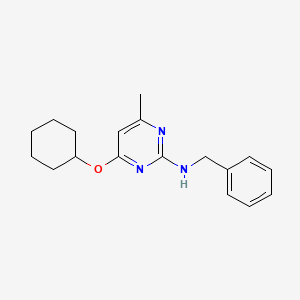![molecular formula C15H12F3N3S B5539954 N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)
N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinazoline derivatives, including those similar to N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine, can be synthesized via multi-step reactions, involving key steps such as cyclization of specific starting materials and nucleophilic substitution reactions. For instance, the synthesis of closely related quinazoline compounds has been reported through innovative routes that improve yield, demonstrating the versatility and complexity of quinazoline synthesis methods (Alagarsamy et al., 2009).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by intramolecular hydrogen bonding, which is crucial for their stability and biological activity. X-ray crystallography studies reveal detailed information about the crystal structure, including cell dimensions and space groups, providing insight into the molecular arrangement and potential interaction sites (Tulyasheva et al., 2005).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including electrophilic substitution, which can be influenced by the presence of substituents on the quinazoline ring or the thiophene fragment. These reactions are essential for further modifications and the development of new compounds with potential biological activities (Aleksandrov et al., 2012).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting points and solubility, are influenced by their molecular structure and substituents. These properties are critical for determining the compound's suitability for further development in medicinal chemistry and pharmaceutical applications.
Chemical Properties Analysis
Quinazoline derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which is central to their chemical versatility and the synthesis of novel compounds. The presence of functional groups such as trifluoromethyl and thienyl enhances the reactivity and offers diverse pathways for chemical modifications (Marinho & Proença, 2015).
Aplicaciones Científicas De Investigación
Antibacterial Activity
The antibacterial properties of quinazoline derivatives, including those structurally related to N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine, have been extensively studied. A series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated significant efficacy against multidrug-resistant Staphylococcus aureus, showcasing their potential as a foundation for developing new antibacterial agents. These compounds were found to possess low toxicity, limited potential for resistance, and effective in vivo activity, making them promising candidates for antibacterial therapy (Van Horn et al., 2014).
Antihypertensive Effects
Derivatives of thienopyrimidinedione, a structural analog of quinazoline, have been explored for their antihypertensive effects. These compounds have shown potent activity as antihypertensive agents in spontaneously hypertensive rats, indicating their potential use in managing hypertension (Russell et al., 1988).
Optoelectronic Materials
Research into the synthesis and application of quinazoline derivatives for electronic devices has highlighted their value in creating novel optoelectronic materials. These include uses in luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great interest for the development of materials with electroluminescent properties and potential applications in colorimetric pH sensors and as photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Propiedades
IUPAC Name |
N-(2-thiophen-2-ylethyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3S/c16-15(17,18)14-20-12-6-2-1-5-11(12)13(21-14)19-8-7-10-4-3-9-22-10/h1-6,9H,7-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWVKSHIWHOQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)
![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)
![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)
![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)
![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)
![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)